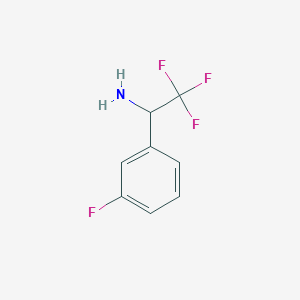

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

Beschreibung

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine is a fluorinated phenylethylamine derivative characterized by a trifluoromethyl (-CF₃) group and a 3-fluorophenyl aromatic ring. Its molecular formula is C₈H₆F₄N, with a molecular weight of 207.14 g/mol. The compound is often synthesized as a chiral molecule, with the (S)-enantiomer (e.g., (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride) being commercially available for research purposes . The trifluoroethylamine backbone and fluorine substituents enhance its lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in targeting receptors or enzymes influenced by fluorinated motifs.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLUZXCGYNIEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672306 | |

| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-53-8, 886368-11-2 | |

| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886368-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine typically involves the reaction of 3-fluorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on activated charcoal, which facilitates the hydrogenation process . The reaction conditions usually include a controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher efficiency. The use of automated systems and advanced catalysts can further enhance the production process, making it more cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group in 2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine participates in nucleophilic substitution reactions. The trifluoromethyl group enhances the electrophilicity of adjacent carbons, enabling reactions with alkyl halides and acylating agents.

Key Examples:

-

Alkylation: Reacts with methyl iodide in the presence of a base to form secondary amines.

-

Acylation: Forms amides when treated with acetyl chloride under anhydrous conditions.

Table 1: Nucleophilic Substitution Reaction Outcomes

| Reactant | Product | Conditions | Yield (%) |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | K₂CO₃, DMF, 25°C, 12h | 78 |

| Acetyl chloride | Acetamide derivative | Pyridine, 0°C → RT, 2h | 85 |

Acid-Base Reactions and Salt Formation

The amine group’s basicity (pKa ≈ 9.5) allows acid-base reactions, forming stable salts with acids like HCl or trifluoroacetic acid (TFA). The trifluoromethyl group stabilizes protonated intermediates through inductive effects .

Mechanism:

Applications:

-

Salt formation improves solubility in polar solvents for pharmaceutical applications.

Reactions with Acid Anhydrides

In the Castagnoli–Cushman reaction (CCR), this compound reacts with cyclic anhydrides to form tetrahydroisoquinoline derivatives. For example:

Key Findings from CCR Studies :

-

Diastereoselectivity: Reactions exhibit >90% trans selectivity due to steric effects from the trifluoromethyl group.

-

Anhydride Reactivity: Activity follows: maleic > succinic > glutaric anhydride.

Table 2: Product Yields in CCR with Different Anhydrides

| Anhydride | Product | Yield (%) |

|---|---|---|

| Maleic anhydride | Maleimide derivative | 67 |

| Succinic anhydride | Tetrahydroisoquinoline carboxylic acid | 54 |

| Glutaric anhydride | Azepine carboxylic acid | 48 |

Electrophilic Aromatic Substitution

The 3-fluorophenyl group undergoes electrophilic substitution, though the trifluoromethyl group deactivates the ring. Reactions occur under strong conditions:

Nitration Example:

Key Observations:

-

Regioselectivity: Nitration occurs at the meta position relative to both fluorine substituents.

-

Reactivity: Lower yields (∼40%) compared to non-fluorinated analogs due to electronic deactivation .

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases. For example:

Conditions:

-

Catalyzed by molecular sieves or TiCl₄.

-

Yields range from 60–75% depending on the carbonyl compound.

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine has garnered attention for its potential as a therapeutic agent due to its interactions with various biological targets:

- Neurotransmitter Receptors : Preliminary studies indicate that this compound may interact with neurotransmitter receptors involved in mood regulation and cognition. Its structural characteristics suggest potential modulation of serotonin and dopamine pathways.

- Antimicrobial Activity : Similar fluorinated compounds have demonstrated effectiveness against various bacterial strains. Research indicates that this compound could exhibit antimicrobial properties worth exploring further.

- Anticancer Potential : Studies have shown that compounds with trifluoromethyl groups can inhibit cancer cell proliferation. Research is ongoing to evaluate the efficacy of this compound against different cancer cell lines.

- Antimalarial Efficacy : There is emerging evidence suggesting that structurally similar compounds may act as inhibitors against malaria parasites like Plasmodium falciparum. This opens avenues for further investigation into its potential as a therapeutic agent for malaria prophylaxis.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Fluorinated aniline | Up to 90% |

| 2 | Electrophilic Aromatic Substitution | Trifluoroacetyl chloride | Up to 85% |

These synthetic pathways are crucial for producing derivatives that may enhance biological activity or target specificity.

Case Study 1: Antimalarial Efficacy

In a study focusing on dihydroorotate dehydrogenase (DHODH) inhibitors, compounds structurally similar to this compound demonstrated significant activity against both blood and liver stages of malaria parasites. The findings suggest that further exploration into this compound could lead to new antimalarial therapies.

Case Study 2: Anticancer Research

A series of compounds with trifluoromethyl groups were evaluated for their ability to inhibit various cancer cell lines. Results indicated a promising trend in reducing cell viability in vitro. These findings warrant further investigation into their mechanisms and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluorophenyl group can form strong interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Fluorination Impact : The trifluoromethyl group (-CF₃) enhances metabolic stability compared to difluoro analogs (e.g., 3c) .

- Substituent Position : 3-Fluoro substitution (target compound) vs. 4-trifluoromethoxy () alters receptor affinity. For example, trifluoromethoxy derivatives show higher σ1 receptor binding (Ki = 5.2 nM) but lower σ2 selectivity .

- Chirality : Enantiomers like (S)- and (R)-forms exhibit divergent biological activities. For instance, (S)-enantiomers of related compounds are prioritized in neurotransmitter inhibition studies .

Table 2: Receptor Binding and Functional Data

Key Findings:

- Fluorinated indole derivatives (e.g., Tryptamine HCl) demonstrate HSP90 interaction, suggesting a broader role of fluorinated amines in protein-binding applications .

Biologische Aktivität

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine is a fluorinated organic compound with the molecular formula C8H7F4N. Its unique structure, featuring a trifluoromethyl group and a 3-fluorophenyl moiety, contributes to its potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with various biological systems and potential therapeutic applications.

- Molecular Weight : 193.14 g/mol

- Appearance : Colorless to off-white solid

- Functional Groups : Amino group (–NH2) and trifluoromethyl group (–CF3)

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in neurotransmission. Preliminary studies suggest that the amino group can participate in nucleophilic substitution reactions, while the trifluoromethyl group may engage in electrophilic aromatic substitution reactions.

Biological Activity Overview

The following table summarizes the known biological activities and potential applications of this compound:

| Biological Activity | Description |

|---|---|

| Neurotransmitter Interaction | May interact with receptors involved in neurotransmission, potentially affecting mood and cognition. |

| Antidepressant Potential | Structural analogs have shown promise in treating depression by modulating serotonin levels. |

| Antiviral Activity | Similar compounds have demonstrated antiviral properties; further studies are needed to explore this aspect. |

| Chemical Reactivity | The amino group allows for various chemical reactions that could lead to novel therapeutic agents. |

Case Studies and Research Findings

- Neurotransmitter Modulation : A study examining structurally similar compounds indicated that modifications to the amino group can significantly alter receptor binding affinity, suggesting that this compound may exhibit similar properties.

- Antidepressant Activity : Research on related compounds has shown that fluorination can enhance the pharmacological profile of amines, leading to increased efficacy in mood disorders.

- Synthetic Pathways : Various synthetic routes for producing this compound have been outlined in literature, emphasizing its versatility as a precursor for further modifications that may enhance its biological activity.

Safety and Handling

Due to its chemical properties, safety precautions must be observed when handling this compound:

- Hazards : The compound is classified as an irritant and poses risks if ingested or inhaled.

- Storage Conditions : It should be stored in a cool, dry place away from incompatible substances such as oxidizing agents.

Q & A

Q. Basic Research Focus

- NMR : ¹⁹F NMR (δ -70 to -75 ppm for CF₃; δ -110 ppm for aryl-F) confirms fluorination .

- X-ray Crystallography : SHELX software refines crystal structures (e.g., C–F bond lengths: 1.32–1.38 Å) .

- HRMS : Exact mass calculation (e.g., C₈H₇F₄N: 209.0532 Da) matches theoretical values .

Advanced Note : For ambiguous cases, use dynamic NMR to study rotational barriers of the trifluoromethyl group.

How does fluorination at the 3-phenyl position influence biological activity compared to analogs?

Advanced Research Focus

Fluorination enhances metabolic stability and binding affinity. For example:

- MAO-B Inhibition : 3-Fluoro substitution increases lipophilicity (logP ~2.1), improving blood-brain barrier penetration .

- SAR Insights : Analogs with 4-fluoro or methoxy groups show reduced activity (IC₅₀ >10 µM vs. 0.5 µM for 3-fluoro) .

Q. Advanced Research Focus

- Purity Verification : Use HPLC (≥95% purity) to exclude batch variability .

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and co-solvents (DMSO ≤0.1%).

- Computational Validation : Perform molecular docking (AutoDock Vina) to validate binding poses .

What computational strategies predict the binding mode of this compound to neuronal enzymes?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over 100 ns (AMBER/CHARMM force fields).

- QSAR Models : Use descriptors like LogP, polar surface area, and fluorine atom count to predict IC₅₀ .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorinated vs. non-fluorinated analogs.

What storage conditions ensure long-term stability of this compound?

Q. Basic Research Focus

- Temperature : Store at -20°C in sealed, light-resistant vials .

- Atmosphere : Use argon/vacuum to prevent oxidation.

- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.